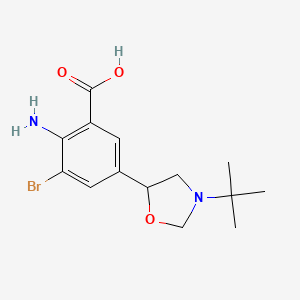
2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzoic acid is a complex organic compound with a molecular formula of C14H19BrN2O3 It is a derivative of benzoic acid, featuring a bromine atom, an amino group, and a tert-butyl oxazolidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzoic acid typically involves multiple steps:
Amination: The addition of an amino group to the brominated compound.
Oxazolidinylation: The formation of the oxazolidinyl ring with a tert-butyl group.
These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzoic acid involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, while the oxazolidinyl ring can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-bromo-5-methylbenzoic acid
- 2-Amino-3-bromo-5-chlorobenzoic acid
- 2-Amino-3,5-dibromobenzoic acid
- 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid
Uniqueness
Compared to similar compounds, 2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzoic acid is unique due to the presence of the tert-butyl oxazolidinyl group. This group enhances the compound’s stability and can improve its binding affinity to molecular targets, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
88698-39-9 |
|---|---|
Molekularformel |
C14H19BrN2O3 |
Molekulargewicht |
343.22 g/mol |
IUPAC-Name |
2-amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzoic acid |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)17-6-11(20-7-17)8-4-9(13(18)19)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
UIXZCDFAZVDZNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Br)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


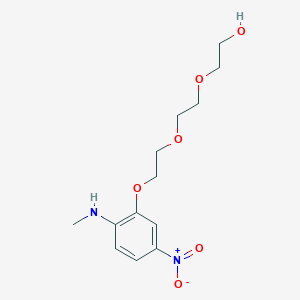

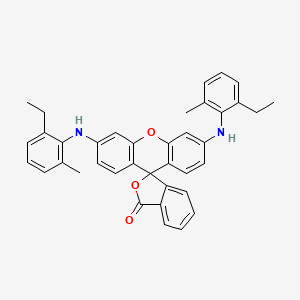
![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)
![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12902882.png)
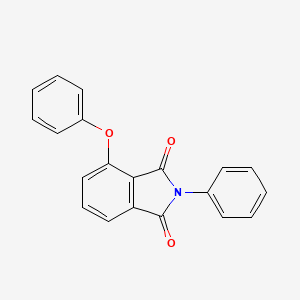
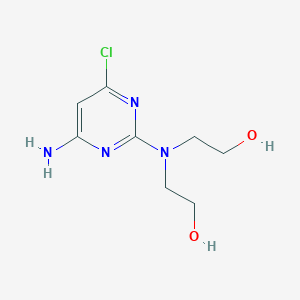
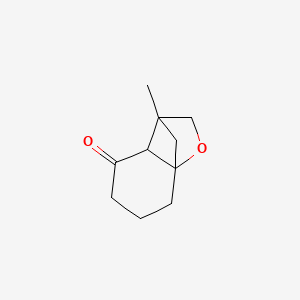
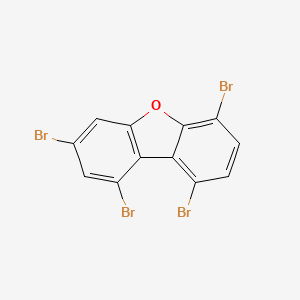

![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
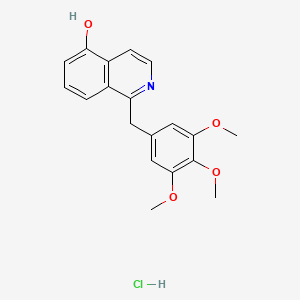
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)
